molecular formula C27H24O2 B1667173 (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid CAS No. 166977-43-1

(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid

Cat. No.: B1667173
CAS No.: 166977-43-1
M. Wt: 380.5 g/mol
InChI Key: VUODRPPTYLBGFM-UHFFFAOYSA-N
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Description

BMS-453 is a member of the class of dihydronaphthalenes that is 1,2-dihydronaphthalene which is substituted at positions 1, 1, 4, and 6 by methyl, methyl, phenyl, and 2-(p-carboxyphenyl)vinyl groups, respectively (the E isomer). It is a potent retinoic acid receptor gamma (RARbeta) agonist that acts as an antagonist against RARalpha and RARgamma. It has a role as a retinoic acid receptor beta agonist, a retinoic acid receptor gamma antagonist, a retinoic acid receptor alpha antagonist and a teratogenic agent. It is a member of dihydronaphthalenes, a member of benzoic acids and a stilbenoid.

Scientific Research Applications

1. PET Imaging Agent Synthesis

A derivative of the compound, specifically a fluorine-18-labeled bexarotene analogue, was synthesized for use in positron emission tomography (PET) imaging of the retinoid X receptor. This synthesis involved multiple steps and achieved a 20-30% radiochemical yield, suggesting potential applications in diagnostic imaging and cancer research (Wang, Davis, Gao, & Zheng, 2014).

2. Fluorescence Emission Studies

A derivative, 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, exhibits multiple tunable fluorescence emissions under different conditions like solvent, pH, and excitation wavelength. These properties are useful in developing optical materials and sensing applications (Singh & Baruah, 2017).

3. Cell Differentiation Control in Cancer Research

Compounds structurally similar to (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid have been used in studies to control cell differentiation. They are used in assays measuring the ability of retinoids to reverse keratinization and inhibit tumor promoter induction, important in cancer research and treatment (Dawson et al., 1984).

4. Synthesis of Methyl Arylvinyldiazoacetates

In organic synthesis, derivatives of the compound have been utilized in the synthesis of methyl arylvinyldiazoacetates, which have implications in enantioselective C-H functionalization. This process is critical in creating specific molecular structures for pharmaceuticals (Manning & Davies, 2007).

5. Development of Security Inks

A novel V-shaped molecule derivative, used in security ink applications, demonstrates morphology-dependent fluorochromism in highly contrasted colors when subjected to mechanical force or pH stimuli. This application is significant in the development of advanced materials for security and anti-counterfeiting technologies (Lu & Xia, 2016).

6. Photovoltaic Cell Research

Derivatives of the compound have been tested as active materials in photovoltaic cells, with efficiencies in the range of 0.5-1%. This research is crucial in the development of renewable energy sources and improving the efficiency of solar power technology (Jørgensen & Krebs, 2005).

7. Photochemical Research

The compound and its derivatives have been studied for their photochemical properties, such as sigmatropic hydrogen shifts and Diels-Alder reactions. These studies are foundational in understanding chemical reaction mechanisms and designing novel photochemical processes (Widmer & Heimgartner, 1975).

8. Cyclopolymerization in Polymer Science

Used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, this compound aids in cyclopolymerization processes, contributing to the advancement of polymer science and material engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

9. Anticancer Compound Synthesis

Naphthoquinone derivatives of this compound have shown potent cytotoxic activity against various human cancer cell lines. This research is significant in the development of new anticancer drugs and understanding the mechanisms of cancer cell inhibition (Ravichandiran et al., 2019).

10. Fluorophore Development for Labelling Oligonucleotides

Derivatives like 2-(4-Carboxymethyl-naphthalene-1-carbonyl)-benzoic acid are used as novel fluorophores for oligonucleotide labeling, contributing to advancements in genetic research and molecular biology (Singh & Singh, 2008).

Properties

IUPAC Name

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUODRPPTYLBGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168213
Record name BMS453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166977-43-1
Record name BMS453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Reactant of Route 2
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Reactant of Route 5
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Reactant of Route 6
(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid

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